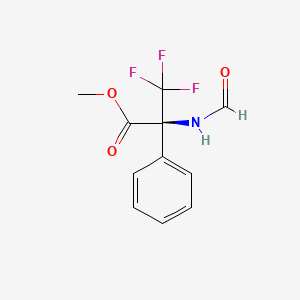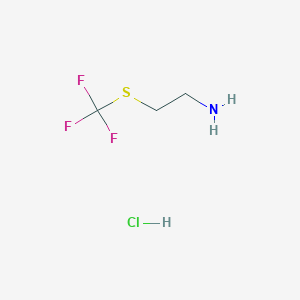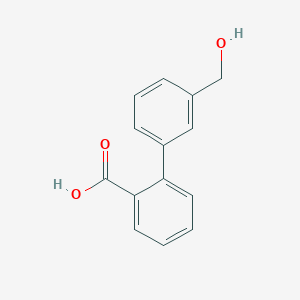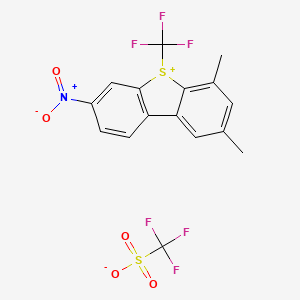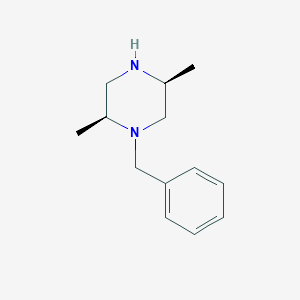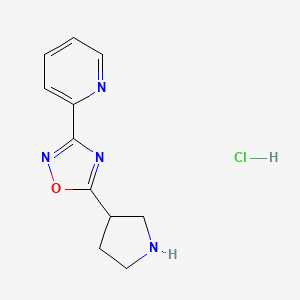
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride, also known as PPD, is a small molecule inhibitor of the enzyme dihydrofolate reductase (DHFR). This compound has been studied extensively for its potential applications in medicinal chemistry, biochemistry, and drug development. PPD has been used in a variety of laboratory experiments, and has been found to be a useful tool for studying the biochemical and physiological effects of DHFR inhibition.
科学的研究の応用
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used in a variety of scientific research applications, including drug development and medicinal chemistry. In drug development, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used to study the effects of DHFR inhibition on various diseases, such as cancer, Alzheimer’s disease, and diabetes. In medicinal chemistry, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride has been used to study the binding affinity of various drug candidates to DHFR.
作用機序
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride acts as an inhibitor of DHFR by binding to the enzyme’s active site. This binding prevents the enzyme from binding to its natural substrate, dihydrofolate, and thus prevents the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate.
Biochemical and Physiological Effects
The inhibition of DHFR by 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride results in a decrease in the levels of tetrahydrofolate, which is an important cofactor for a variety of biochemical reactions. This decrease in tetrahydrofolate levels can have a variety of physiological effects, including anemia, cell death, and decreased immune system function.
実験室実験の利点と制限
The use of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in laboratory experiments has several advantages. First, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is a small molecule inhibitor, which makes it easy to use in experiments. Second, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is relatively inexpensive and stable, which makes it an attractive choice for laboratory experiments. However, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride also has some limitations. First, the inhibition of DHFR by 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride is not always complete and can be affected by the presence of other compounds. Second, 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can have off-target effects that may interfere with the results of the experiment.
将来の方向性
The future of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride research is promising. Possible future directions include the development of more potent and selective inhibitors of DHFR, the use of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride in combination with other drugs to treat various diseases, and the study of the physiological effects of DHFR inhibition in different tissues and organs. Additionally, further research into the mechanism of action of 2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride and the development of novel synthesis methods may lead to the discovery of new and more effective inhibitors of DHFR.
合成法
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride can be synthesized in a two-step process. The first step involves the reaction of 5-pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl chloride with pyridine hydrochloride in aqueous solution. The second step involves the reaction of the resulting product with dihydrochloride. The overall yield of the reaction is approximately 85%.
特性
IUPAC Name |
3-pyridin-2-yl-5-pyrrolidin-3-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.ClH/c1-2-5-13-9(3-1)10-14-11(16-15-10)8-4-6-12-7-8;/h1-3,5,8,12H,4,6-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWIINFXCLPDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)C3=CC=CC=N3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-3-yl-1,2,4-oxadiazol-3-yl)pyridine dihydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

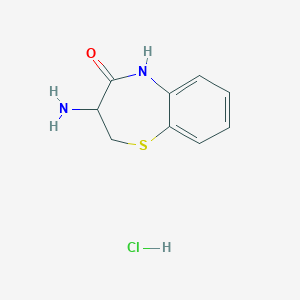
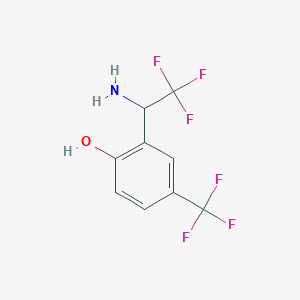
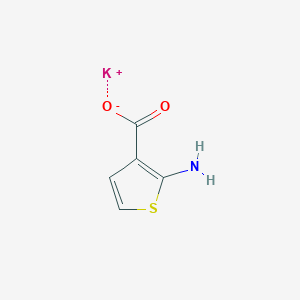

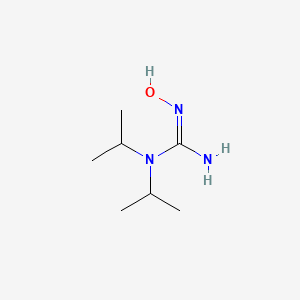


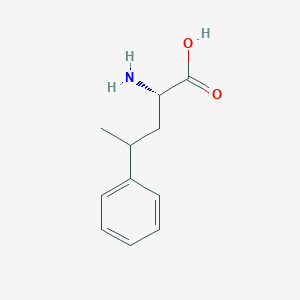
![6-Ethyl-5,6-dihydro-7H-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B6354374.png)
